N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1084202 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry and Method Development
Studies have developed analytical methods for identifying and distinguishing between similar compounds, which is crucial for forensic and pharmaceutical analysis. For example, research has developed liquid chromatographic and mass spectral analysis techniques to differentiate positional isomers of certain compounds, aiding in the identification of clandestinely produced drugs (J. Deruiter, C. Clark, & F. T. Noggle, 1990).
Pharmacokinetics and Metabolism
Pharmacokinetic studies are vital for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. Research on compounds like S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4), a non-steroidal selective androgen receptor modulator, has shown promising results in rats, indicating its potential for clinical development due to its rapid absorption, slow clearance, and moderate distribution (J. D. Kearbey, D. Wu, Wei Gao, D. Miller, & J. Dalton, 2004).
Therapeutic Agent Development
Compounds with the N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide structure have been explored for their potential therapeutic applications. For instance, studies on derivatives of this compound have investigated their anticancer, anti-inflammatory, and analgesic activities. One study synthesized a series of diamide-coupled benzophenone analogues showing promise as anticancer agents in both in-vitro cytotoxic and antiproliferative assays, as well as in-vivo models, highlighting the potential for developing potent anticancer drugs (Zabiulla, H. G. Shamanth Neralagundi, A. Bushra Begum, B. T. Prabhakar, & S. Khanum, 2016).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-10-16(8-9-17(11)19)24-12(2)18(23)21-15-6-4-14(5-7-15)20-13(3)22/h4-10,12H,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYCBAODDJRZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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